

## **GSK805** mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | GSK805  |           |
| Cat. No.:            | B607864 | Get Quote |

An In-depth Technical Guide to the Mechanism of Action of GSK805

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GSK805** is a potent and orally bioavailable small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2] As a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, RORyt is a critical target for the development of therapeutics for Th17-mediated autoimmune diseases. **GSK805** has demonstrated efficacy in preclinical models of autoimmune conditions, positioning it as a significant compound of interest for further investigation. This guide provides a comprehensive overview of the mechanism of action of **GSK805**, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

## **Core Mechanism of Action**

GSK805 functions as an antagonist of RORyt, inhibiting its transcriptional activity. This interference with RORyt-mediated gene expression leads to a subsequent reduction in the differentiation of naïve CD4+ T cells into Th17 cells and diminishes the production of proinflammatory cytokines, most notably Interleukin-17 (IL-17).[1][3] The central nervous system (CNS) penetrance and oral activity of GSK805 make it a promising candidate for treating a range of autoimmune disorders.[1][3]



## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **GSK805** in various in vitro and in vivo studies.

Table 1: In Vitro Potency of GSK805

| Assay Type                           | Target     | Parameter                  | Value  | Reference |
|--------------------------------------|------------|----------------------------|--------|-----------|
| RORy Inhibition                      | RORy       | pIC50                      | 8.4    | [1]       |
| Th17 Cell Differentiation Inhibition | Th17 Cells | pIC50                      | >8.2   | [1]       |
| IL-17 Production<br>Inhibition       | Th17 Cells | Effective<br>Concentration | 0.5 μΜ | [1]       |

Table 2: In Vivo Efficacy of GSK805



| Disease Model                                                   | Species | Dosage and<br>Administration        | Key Findings                                                                   | Reference |
|-----------------------------------------------------------------|---------|-------------------------------------|--------------------------------------------------------------------------------|-----------|
| Experimental Autoimmune Encephalomyeliti s (EAE)                | Mouse   | 10 mg/kg, p.o.<br>daily for 35 days | Ameliorated the severity of EAE.                                               | [1]       |
| Experimental Autoimmune Encephalomyeliti s (EAE)                | Mouse   | 30 mg/kg, p.o.                      | Inhibited Th17 cell responses. Reduced IFN- y-IL-17+ and IFN-y+IL-17+ T cells. | [1]       |
| Intestinal Inflammation (II10 <sup>-</sup> / <sup>-</sup> mice) | Mouse   | 10 mg/kg/day,<br>p.o. for 2 weeks   | Selectively reduced the frequency of IL- 17A+ Th17 cells in colonic tissues.   |           |
| Intestinal<br>Inflammation<br>(CBir1 T cell<br>transfer)        | Mouse   | 10 mg/kg/day,<br>p.o. for 2 weeks   | Significantly reduced the frequency of colonic CBir1-specific Th17 cells.      |           |

## **Signaling Pathway**

**GSK805** acts by inhibiting the RORyt transcription factor, which is pivotal for the differentiation of Th17 cells. The following diagram illustrates the signaling pathway involved.





Click to download full resolution via product page

**GSK805** inhibits RORyt, blocking Th17 differentiation and IL-17 production.

# Experimental Protocols In Vitro Th17 Cell Differentiation Assay

This protocol outlines the general steps for inducing Th17 cell differentiation from naïve CD4+ T cells and testing the inhibitory effect of **GSK805**.



- a. Isolation of Naïve CD4+ T Cells:
- Harvest spleens and lymph nodes from mice.
- Prepare a single-cell suspension by mechanical dissociation.
- Isolate naïve CD4+ T cells (CD4+CD62L+) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- b. Th17 Differentiation:
- Coat a 96-well plate with anti-CD3 antibodies (e.g., 10 μg/mL).
- Wash the plate with sterile PBS.
- Seed the isolated naïve CD4+ T cells at a density of 1 x 10<sup>6</sup> cells/mL.
- Add soluble anti-CD28 antibodies (e.g., 1 μg/mL) to the cell culture.
- To induce Th17 differentiation, add a cytokine cocktail containing TGF-β (e.g., 1 ng/mL), IL-6 (e.g., 10 ng/mL), and anti-IFN-y and anti-IL-4 neutralizing antibodies.
- Add **GSK805** at the desired concentrations (e.g., 0.5 μM) or DMSO as a vehicle control.
- Incubate the cells at 37°C with 5% CO<sub>2</sub> for 3-5 days.
- c. Analysis of Th17 Differentiation:
- After incubation, re-stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
- Perform intracellular staining for IL-17A.
- Analyze the percentage of IL-17A-producing cells by flow cytometry.

## In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model



This protocol describes the induction of EAE in mice and subsequent treatment with **GSK805** to assess its therapeutic efficacy.

#### a. EAE Induction:

- Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
- Immunize C57BL/6 mice subcutaneously with the MOG/CFA emulsion.
- Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.

#### b. Treatment with **GSK805**:

- Beginning on the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic), administer **GSK805** orally at the desired dose (e.g., 10 mg/kg or 30 mg/kg) daily.
- Administer a vehicle control to a separate group of mice.
- c. Clinical Assessment and Endpoint Analysis:
- Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, etc.).
- At the end of the experiment, isolate lymphocytes from the CNS (brain and spinal cord).
- Analyze the frequency of Th17 cells (IL-17+) and other T cell subsets by flow cytometry.

## **Experimental Workflows**

The following diagrams illustrate the workflows for the key in vitro and in vivo experiments.



Click to download full resolution via product page



Workflow for in vitro Th17 differentiation and inhibition assay.



Click to download full resolution via product page

Workflow for the in vivo Experimental Autoimmune Encephalomyelitis (EAE) model.

### Conclusion

GSK805 is a well-characterized RORyt inhibitor with a clear mechanism of action centered on the suppression of Th17 cell differentiation and function. The data presented in this guide demonstrate its potency and in vivo efficacy in relevant autoimmune disease models. The provided experimental protocols and workflows offer a foundational understanding for researchers and drug development professionals seeking to investigate GSK805 or similar RORyt inhibitors further. The selective targeting of the RORyt pathway by GSK805 represents a promising therapeutic strategy for a variety of Th17-mediated inflammatory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. Transient inhibition of ROR-yt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK805 mechanism of action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607864#gsk805-mechanism-of-action]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com